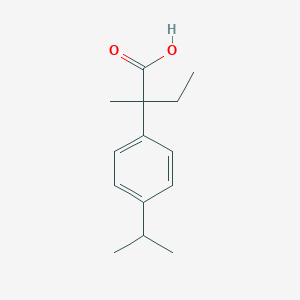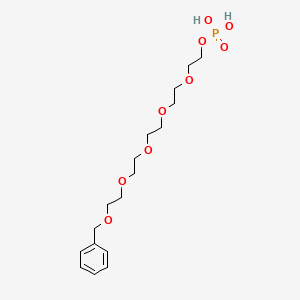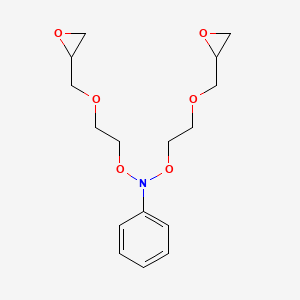![molecular formula C8H18N4O3Si B13782392 N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine CAS No. 164007-84-5](/img/structure/B13782392.png)
N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is a versatile organosilane compound that combines the properties of guanidine and silane groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a wide range of applications, including surface modification, polymer chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine typically involves the reaction of cyanamide with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Cyanamide with 3-(trimethoxysilyl)propylamine:
Industrial Production Methods
In industrial settings, the production of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for surface modification applications.
Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
-
Hydrolysis
Reagents: Water or aqueous solutions
Conditions: Ambient temperature, neutral or slightly acidic pH
Products: Silanol groups
-
Condensation
Reagents: Silanol groups
Conditions: Elevated temperature, presence of catalysts (e.g., acids or bases)
Products: Siloxane bonds
-
Substitution
Reagents: Electrophiles (e.g., alkyl halides)
Conditions: Solvent (e.g., ethanol), temperature (e.g., 25-60°C)
Products: Substituted guanidine derivatives
Aplicaciones Científicas De Investigación
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine has a wide range of scientific research applications:
Chemistry: Used as a coupling agent for surface modification of materials, enhancing adhesion and compatibility between different phases.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing and diagnostic applications.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine involves the interaction of its functional groups with target molecules or surfaces. The trimethoxysilyl group undergoes hydrolysis and condensation to form strong siloxane bonds with substrates, while the guanidine group can engage in hydrogen bonding and electrostatic interactions with various molecules. These interactions contribute to the compound’s effectiveness in surface modification and functionalization applications.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a guanidine group.
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate: Contains a trithiocarbonate group instead of a guanidine group.
Uniqueness
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is unique due to the presence of both guanidine and silane functional groups. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound for various scientific and industrial purposes.
Propiedades
Número CAS |
164007-84-5 |
|---|---|
Fórmula molecular |
C8H18N4O3Si |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
1-cyano-2-(3-trimethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C8H18N4O3Si/c1-13-16(14-2,15-3)6-4-5-11-8(10)12-7-9/h4-6H2,1-3H3,(H3,10,11,12) |
Clave InChI |
NUXVCNSXHDUQRA-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCN=C(N)NC#N)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)

![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)



![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)



